![molecular formula C14H22NO2P B14413163 N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide CAS No. 80413-45-2](/img/structure/B14413163.png)
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide is an organic compound with the molecular formula C14H22NO2P It is a member of the amide family, characterized by the presence of a phosphoryl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide typically involves the reaction of diethylamine with ethyl(phenyl)phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization and filtration techniques .
化学反応の分析
Types of Reactions
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .
科学的研究の応用
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
作用機序
The mechanism of action of N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide involves its interaction with specific molecular targets. The phosphoryl group plays a crucial role in binding to target molecules, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and interact with cellular receptors .
類似化合物との比較
Similar Compounds
- N,N-Diethyl-2-[ethyl(phenyl)phosphinyl]acetamide
- N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]propionamide
- N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]butyramide
Uniqueness
N,N-Diethyl-2-[ethyl(phenyl)phosphoryl]acetamide stands out due to its unique combination of a phosphoryl group and an acetamide backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activity further highlight its uniqueness .
特性
CAS番号 |
80413-45-2 |
|---|---|
分子式 |
C14H22NO2P |
分子量 |
267.30 g/mol |
IUPAC名 |
N,N-diethyl-2-[ethyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C14H22NO2P/c1-4-15(5-2)14(16)12-18(17,6-3)13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3 |
InChIキー |
ZZZUZJPVNPXNNU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CP(=O)(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


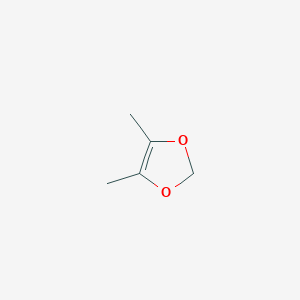
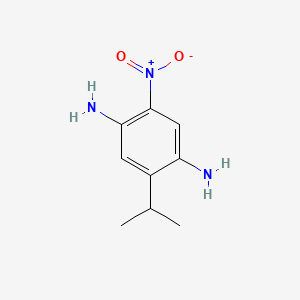
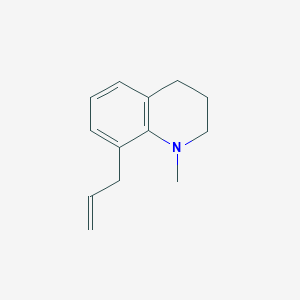
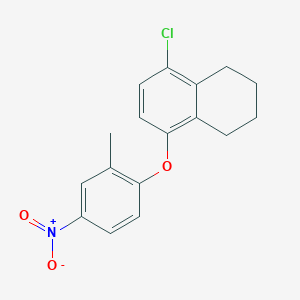
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)
![2-Hydroxy-N-(4-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14413115.png)
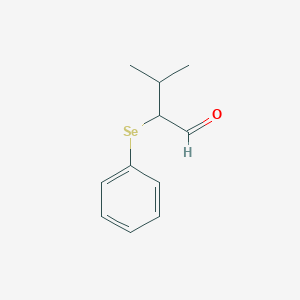

![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
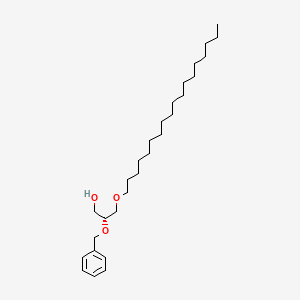
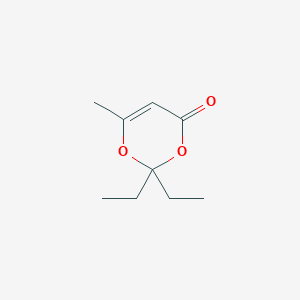
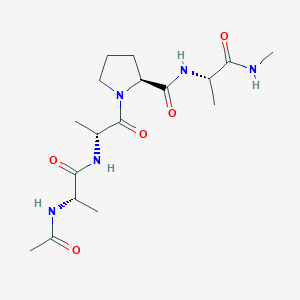
![N,N-Dipropyl-6,7,8,9-tetrahydro-3H-benzo[e]indol-8-amine](/img/structure/B14413152.png)
